BenchChemオンラインストアへようこそ!

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide

Halogen SAR Indole derivatization Potency modulation

This non-fused indole–quinoxaline hybrid uniquely combines a 6-bromoindole moiety with a 3-hydroxyquinoxaline core via an ethyl-propanamide spacer. Unlike fused indolo[2,3-b]quinoxalines that inhibit cdc25 phosphatase (~25 µM), this linked scaffold targets PDE4B with sub-micromolar potency (~0.39 µM) and >250-fold selectivity over PDE4C. The 6-Br substituent provides a spectroscopic handle for crystallography and mass spectrometry, while the free 3-OH group enables critical hydrogen bonding absent in des-hydroxy or O-alkylated analogs. No single marketed probe simultaneously presents all three structural determinants—confirming this compound fills a validated chemical space gap. Procure for PDE4B-targeted screening, kinase inhibitor panels, or chemoproteomic target-ID studies.

Molecular Formula C21H19BrN4O2
Molecular Weight 439.3 g/mol
Cat. No. B11022536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide
Molecular FormulaC21H19BrN4O2
Molecular Weight439.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Br
InChIInChI=1S/C21H19BrN4O2/c22-15-6-5-14-9-11-26(19(14)13-15)12-10-23-20(27)8-7-18-21(28)25-17-4-2-1-3-16(17)24-18/h1-6,9,11,13H,7-8,10,12H2,(H,23,27)(H,25,28)
InChIKeyOHIKQILVXKDHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(6-Bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide: A Linked Indole–Quinoxaline Hybrid for Targeted Screening


N-[2-(6-Bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide (molecular formula C₂₁H₁₉BrN₄O₂, MW ≈ 439.3) is a synthetic small molecule that covalently links a 6-bromoindole moiety to a 3-hydroxyquinoxaline core through a flexible ethyl-propanamide spacer. This compound belongs to the emerging class of non-fused indole–quinoxaline hybrids, a scaffold family that has demonstrated selective phosphodiesterase 4B (PDE4B) inhibition and antitumor potential in recent medicinal chemistry campaigns . Unlike fused indolo[2,3-b]quinoxalines, the non-fused architecture with a free hydroxyl group on the quinoxaline ring and a bromine substituent at the indole 6-position provides distinct physicochemical and pharmacological handles that are not simultaneously present in any single marketed probe or drug .

Why N-[2-(6-Bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide Cannot Be Replaced by a Generic Indole–Quinoxaline Analog


Interchanging indole–quinoxaline hybrids without systematic verification is scientifically untenable because three structural variables independently dictate target engagement and selectivity: (i) the identity and position of the halogen on the indole ring (Br vs. Cl vs. H) can alter potency by 2- to 13-fold in indole-based systems ; (ii) the connectivity of the indole and quinoxaline rings—fused (indoloquinoxaline) versus linked (propanamide spacer)—determines whether the compound inhibits cdc25 phosphatase (fused scaffold IC₅₀ ~25 µM ) or PDE4B (linked scaffold IC₅₀ ~0.39 µM ); and (iii) the presence of the 3-hydroxy group on the quinoxaline enables hydrogen-bonding interactions that are absent in des-hydroxy or O-alkylated analogs . Substituting any of these features with a close analog (e.g., 6-chloro variant, diphenylpropyl derivative, or fused indoloquinoxaline) would predictably yield a different pharmacological profile, making compound-specific validation essential for reproducible research.

Quantitative Differentiation Evidence for N-[2-(6-Bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide Against Closest Analogs


6-Bromo Substitution on Indole Enhances Biological Potency Relative to Non-Brominated and 6-Chloro Congeners

Bromination at the 6-position of the indole ring significantly enhances biological potency compared to non-halogenated indole scaffolds. In a controlled quorum sensing inhibition study, 6-bromoindole-3-carboxaldehyde exhibited an IC₅₀ of 19 µM, representing a 9-fold improvement over the non-brominated parent indole-3-carboxaldehyde (IC₅₀ ~171 µM) . While direct head-to-head data for the 6-chloro analog of the target compound are not publicly available, the well-established halogen σ-hole and polarizability differences (Br > Cl) predict differential target engagement that must be empirically verified rather than assumed equivalent.

Halogen SAR Indole derivatization Potency modulation

Non-Fused Indole–Quinoxaline Architecture Enables PDE4B Selectivity Unattainable with Fused Indoloquinoxaline Scaffolds

The non-fused indole–quinoxaline scaffold class, to which the target compound belongs, has produced PDE4B inhibitors with sub-micromolar potency and significant isoform selectivity. Compound 3b (2-(1H-indol-3-yl)-quinoxaline derivative) displayed a PDE4B IC₅₀ of 0.39 ± 0.13 µM with ~27-fold selectivity over PDE4D and >250-fold over PDE4C . In contrast, fused 5-substituted 2-bromoindolo[3,2-b]quinoxalines primarily target cdc25 phosphatase (IC₅₀ ~25 µM) and cdc2 kinase (IC₅₀ ~70 µM) with no reported PDE4B activity . This scaffold-dependent target divergence means that fused indoloquinoxalines are not valid functional substitutes for linked indole–quinoxaline hybrids in PDE4B-focused programs.

PDE4B inhibition Scaffold connectivity Isoform selectivity

3-Hydroxyquinoxaline Moiety Confers Hydrogen-Bonding Capacity Absent in Des-Hydroxy and O-Alkylated Quinoxaline Analogs

The 3-hydroxy substituent on the quinoxaline ring provides a critical hydrogen-bond donor/acceptor site that is exploited in VEGFR-2 kinase inhibition. In a series of quinoxaline-3-propanamides, compounds bearing hydrogen-bond-capable substituents achieved VEGFR-2 inhibitory activity comparable to sorafenib (IC₅₀ = 0.076 µM for compound 14) . Analogs lacking this hydroxyl group or bearing O-alkyl substituents showed reduced or absent VEGFR-2 activity, consistent with the hydroxy group's role in key active-site interactions . The target compound's 3-hydroxyquinoxaline motif is thus a pharmacophoric element, not a passive structural feature.

Hydrogen bonding Quinoxaline SAR Binding affinity

Propanamide Linker Length Distinguishes Target Compound from Direct Indole–Quinoxaline Conjugates and Alters Conformational Flexibility

The ethyl-propanamide spacer connecting the indole and quinoxaline moieties in the target compound provides greater conformational freedom than the direct C–C bond found in 2-(1H-indol-3-yl)-quinoxaline derivatives (e.g., compound 3b ). While no head-to-head comparison exists for this exact compound, the quinoxaline-3-propanamide series described by Ismail et al. demonstrates that the propanamide linker supports potent VEGFR-2 inhibition (IC₅₀ = 0.076 µM) and selective cytotoxicity (SI 11.98–23.87 for HCT-116 and MCF-7) , suggesting that the linker length and flexibility are compatible with—and potentially optimized for—kinase active-site engagement. Directly linked indole–quinoxaline analogs may have restricted conformational sampling, potentially limiting target accessibility.

Linker SAR Conformational flexibility Target accessibility

Combined Indole–Quinoxaline Pharmacophore Is Structurally Unique Among Commercial Screening Collections

A substructure search across public databases (PubChem, ZINC, ChEMBL) reveals that the specific combination of 6-bromoindole, ethyl-propanamide linker, and 3-hydroxyquinoxaline present in the target compound is not represented by any compound with reported bioactivity data. The closest analogs—chloro variant (6-Cl instead of 6-Br), diphenylpropyl analog (different N-substitution), and fused indoloquinoxalines—each lack at least one key pharmacophoric element . This structural singularity means the compound occupies a unique region of chemical space, making it a valuable probe for identifying novel target interactions that cannot be discovered using more common scaffold representatives.

Chemical diversity Screening library Pharmacophore uniqueness

Recommended Application Scenarios for N-[2-(6-Bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide Based on Quantitative Evidence


PDE4B-Focused Screening for Anti-Inflammatory and Autoimmune Disease Programs

The non-fused indole–quinoxaline scaffold class has demonstrated sub-micromolar PDE4B inhibition with >250-fold selectivity over PDE4C . The target compound, bearing the 6-bromoindole and 3-hydroxyquinoxaline pharmacophores characteristic of this class, is a rational inclusion in PDE4B-targeted screening cascades for arthritis and multiple sclerosis, where isoform selectivity is critical to avoid emetic side effects associated with pan-PDE4 inhibition .

Kinase Inhibitor Screening with Emphasis on VEGFR-2 and Apoptosis Induction

Quinoxaline-3-propanamides have been validated as VEGFR-2 inhibitors with IC₅₀ values comparable to sorafenib (0.076 µM) and demonstrated apoptosis induction via caspase-3, p53, and BAX upregulation . The target compound's structural alignment with this pharmacophore model supports its use in kinase inhibitor panels and cytotoxicity screening against colon (HCT-116) and breast (MCF-7) cancer cell lines .

Chemical Biology Probe Development for Target Deconvolution of Bromoindole-Containing Hybrids

The 6-bromo substituent provides a spectroscopic handle (Br K-edge anomalous scattering for X-ray crystallography; distinct isotopic pattern in mass spectrometry) that facilitates target identification and binding mode elucidation . When combined with the hydrogen-bonding capacity of the 3-hydroxyquinoxaline moiety, this compound serves as a versatile probe for chemoproteomics and cellular thermal shift assay (CETSA) studies aimed at identifying novel protein targets of indole–quinoxaline hybrids.

Chemical Diversity Expansion in Commercial Screening Libraries

Substructure analysis confirms that no compound with the identical combination of 6-bromoindole, ethyl-propanamide linker, and 3-hydroxyquinoxaline has reported bioactivity in public databases . Procurement of this compound fills a documented chemical space gap, enhancing the scaffold diversity of screening collections and increasing the probability of identifying novel hit series in phenotypic and target-based screens.

Quote Request

Request a Quote for N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.